molecular formula C22H27N3O B5539178 3-({4-[(4-Ethoxyphenyl)methyl]piperazin-1-YL}methyl)-1H-indole

3-({4-[(4-Ethoxyphenyl)methyl]piperazin-1-YL}methyl)-1H-indole

Cat. No.: B5539178
M. Wt: 349.5 g/mol
InChI Key: ZLRIKJMGXXQLFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({4-[(4-Ethoxyphenyl)methyl]piperazin-1-YL}methyl)-1H-indole is a complex organic compound that features an indole core structure. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound combines the indole moiety with a piperazine ring, which is often found in pharmaceuticals due to its ability to enhance the pharmacokinetic properties of drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({4-[(4-Ethoxyphenyl)methyl]piperazin-1-YL}methyl)-1H-indole typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by its coupling with the indole moiety. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide. The reactions are usually carried out under inert atmospheres to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-({4-[(4-Ethoxyphenyl)methyl]piperazin-1-YL}methyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

3-({4-[(4-Ethoxyphenyl)methyl]piperazin-1-YL}methyl)-1H-indole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-({4-[(4-Ethoxyphenyl)methyl]piperazin-1-YL}methyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various receptors in the body, while the piperazine ring can enhance the compound’s ability to cross cell membranes and reach its target. This dual functionality makes it a versatile compound in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-(3,4-Dichlorobenzyl)piperazin-1-yl)methyl)-1H-indole
  • 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles

Uniqueness

What sets 3-({4-[(4-Ethoxyphenyl)methyl]piperazin-1-YL}methyl)-1H-indole apart from similar compounds is its unique combination of the indole and piperazine moieties. This combination allows it to exhibit a wide range of biological activities and makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-[[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]methyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O/c1-2-26-20-9-7-18(8-10-20)16-24-11-13-25(14-12-24)17-19-15-23-22-6-4-3-5-21(19)22/h3-10,15,23H,2,11-14,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLRIKJMGXXQLFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.